マルトトリオース

説明

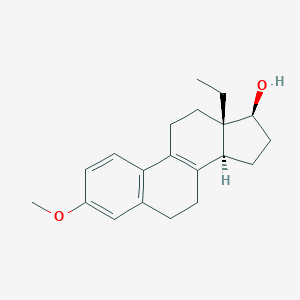

マルトトリオースは、3つのグルコース分子がα-1,4 グリコシド結合によって結合したトリサッカライドです . これは、デンプンの構成要素であるアミロースにα-アミラーゼが作用することで生成されます . マルトトリオースは、マルトデキストリンに分類される中で最も短い鎖状オリゴ糖です .

2. 製法

合成経路と反応条件: マルトトリオースは、プルラナーゼ酵素を用いてプルランを加水分解することで生成できます . この加水分解の最適条件は、pH 5.0、温度45℃、反応時間6時間です . プルランの濃度は3% (w/v) にし、プルラナーゼの量は10 ASPU/g にする必要があります . 次に、加水分解物をろ過、濃縮し、エタノールで沈殿させてマルトトリオースを得ます .

工業的な生産方法: マルトトリオースの工業生産は、ストレプトマイセス、バチルス、ミクロバクテリウムなどの微生物由来のマルトトリオース生成アミラーゼを使用することが多いです . これらの酵素は、デンプンを加水分解してマルトトリオースを含むシロップを生成します . これらのシロップ中のマルトトリオースの純度は比較的低いため、さらなる精製ステップが必要になります .

3. 化学反応の分析

反応の種類: マルトトリオースは主に加水分解反応を起こします。 α-アミラーゼによって加水分解され、グルコースとマルトースが生成されます .

一般的な試薬と条件: マルトトリオースの加水分解には、一般的にα-アミラーゼやプルラナーゼなどの酵素が必要です . 反応条件には、中性から弱酸性のpHと適度な温度 (約45℃) が含まれます .

主な生成物: マルトトリオースの加水分解の主な生成物は、グルコースとマルトースです .

科学的研究の応用

マルトトリオースは、科学研究や産業においていくつかの用途があります。

作用機序

マルトトリオースは、主にグリコシド結合を加水分解する酵素との相互作用を通じて効果を発揮します。 ヒトの甘味受容体であるhT1R2/hT1R3は、マルトトリオースを認識し、甘味に貢献します . 消化器系では、マルトトリオースはα-アミラーゼやその他のグリコシダーゼによって加水分解され、グルコースが生成され、その後、体内に吸収されます .

類似の化合物:

マルトース: α-1,4 グリコシド結合で結合した2つのグルコース分子からなる二糖類.

マルトテトラオース: α-1,4 グリコシド結合で結合した4つのグルコース分子からなる四糖類.

独自性: マルトトリオースは、マルトデキストリンに分類される中で最も短い鎖状オリゴ糖である点で、その構造が独特です . グルコースとマルトースに加水分解される能力により、科学研究と産業の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

Maltotriose interacts with various enzymes and proteins. In the yeast Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of maltotriose across the plasma membrane is mediated by the AGT1 permease . The intracellular hydrolysis of maltotriose is mediated by the cytoplasmic invertase .

Cellular Effects

Maltotriose has significant effects on various types of cells and cellular processes. In Saccharomyces cerevisiae, maltotriose can be efficiently fermented through its active transport and intracellular hydrolysis . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of maltotriose involves its active transport into the cell mediated by the AGT1 permease, a transporter required for maltotriose utilization . Once inside the cell, maltotriose is hydrolyzed by the cytoplasmic invertase . This process allows efficient maltotriose hydrolysis and offers new approaches that can be applied to optimize several industrial fermentation processes .

Temporal Effects in Laboratory Settings

The effects of maltotriose over time in laboratory settings have been observed in studies involving Saccharomyces cerevisiae. These studies have shown that maltotriose can be efficiently fermented by S. cerevisiae cells through its active transport and intracellular hydrolysis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of maltotriose in animal models are limited, research on the related compound maltotriose-conjugated chlorin has shown promising results in a peritoneal disseminated mice model of pancreatic cancer .

Metabolic Pathways

Maltotriose is involved in several metabolic pathways. In the yeast S. cerevisiae, maltotriose is metabolized by different pathways: it is actively transported into the cell and hydrolyzed by intracellular α-glucosidases .

Transport and Distribution

Maltotriose is actively transported into the cell by the AGT1 permease in S. cerevisiae . This active transport allows maltotriose to be distributed within the cell where it can be metabolized.

Subcellular Localization

The subcellular localization of maltotriose occurs within the cell after it is transported across the plasma membrane. Once inside the cell, maltotriose is hydrolyzed by the cytoplasmic invertase . This process occurs in the cytoplasm of the cell .

準備方法

Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with the enzyme pullulanase . The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .

Industrial Production Methods: Industrial production of maltotriose often involves the use of maltotriose-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce maltotriose-containing syrup . the purity of maltotriose in these syrups is relatively low, necessitating further purification steps .

化学反応の分析

Types of Reactions: Maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .

Common Reagents and Conditions: The hydrolysis of maltotriose typically requires enzymes such as alpha-amylase or pullulanase . The reaction conditions include a neutral to slightly acidic pH and moderate temperatures (around 45°C) .

Major Products: The major products of maltotriose hydrolysis are glucose and maltose .

類似化合物との比較

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.

Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and can elicit a sweet taste.

Uniqueness: Maltotriose is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its ability to be hydrolyzed into glucose and maltose makes it a valuable compound in both scientific research and industrial applications .

特性

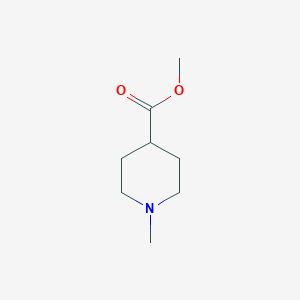

IUPAC Name |

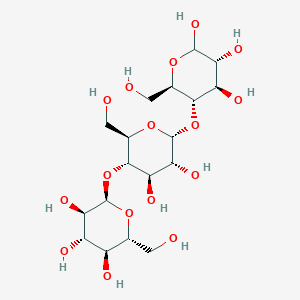

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)